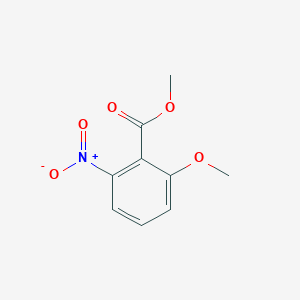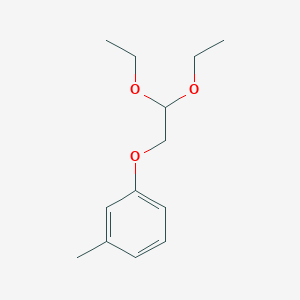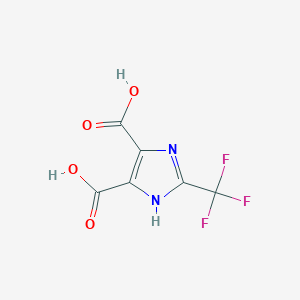
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid
描述
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a trifluoromethyl group attached to an imidazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group imparts significant electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity.
作用机制
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, may influence the compound’s stability, efficacy, and interactions within biological systems.
Keep in mind that more research is needed to fully understand the compound’s mechanism of action. If you have any further questions or need additional information, feel free to ask! 😊
!2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid) 123456789
生化分析
Biochemical Properties
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its trifluoromethyl group, which imparts significant electronegativity and acidity to the molecule . This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For example, it can interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . The compound’s trifluoromethyl group plays a critical role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions are influenced by the compound’s structural properties, including its trifluoromethyl group, which can enhance its solubility and transport efficiency .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing potential side effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
科学研究应用
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological targets.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole: Lacks the dicarboxylic acid groups, resulting in different chemical properties.
1H-Imidazole-4,5-dicarboxylic acid: Does not contain the trifluoromethyl group, affecting its reactivity and biological activity.
Trifluoromethyl-substituted benzoic acids: Similar trifluoromethyl group but different core structure.
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring with dicarboxylic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O4/c7-6(8,9)5-10-1(3(12)13)2(11-5)4(14)15/h(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIZYICTEVXCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C(F)(F)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507334 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78016-96-3 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid in the synthesis of coordination polymers?
A: this compound acts as an intriguing organic ligand in coordination polymer synthesis due to its ability to coordinate with metal ions through multiple sites. [, ] The molecule possesses both carboxylic acid groups and nitrogen atoms within its imidazole ring, offering diverse coordination modes. This versatility allows for the creation of diverse structural motifs within the resulting coordination polymers. [, ] Additionally, the presence of the trifluoromethyl group introduces steric effects, influencing the overall architecture and properties of the synthesized materials. []
Q2: How does the lanthanide contraction effect influence the crystal structures of 2D coordination polymers synthesized using this compound?
A: Research has shown that the lanthanide contraction effect plays a crucial role in determining the structural features of 2D coordination polymers formed using this compound. [] As the ionic radii of lanthanide ions decrease across the series, a noticeable impact is observed on the bond lengths and angles within the coordination framework. This systematic decrease in ionic radii leads to subtle variations in the overall crystal packing and dimensionality of the resulting 2D structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
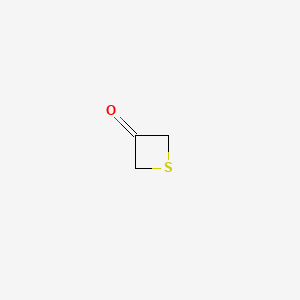
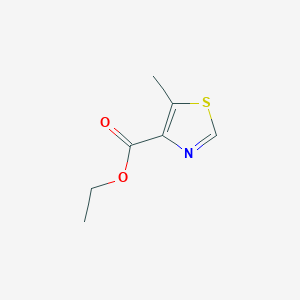

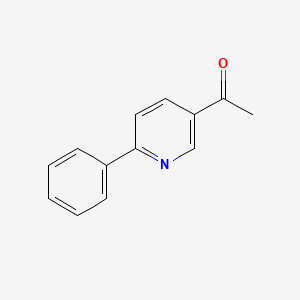
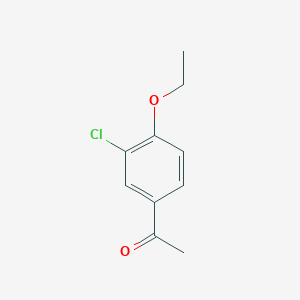

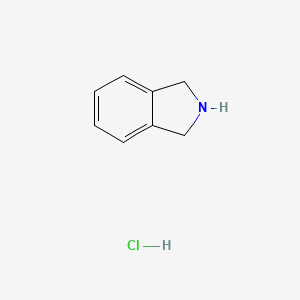
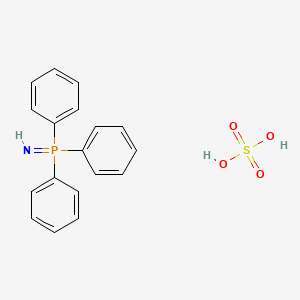
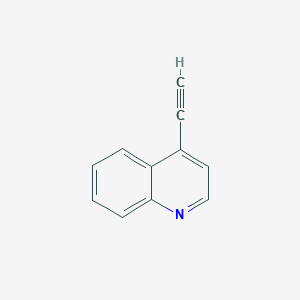
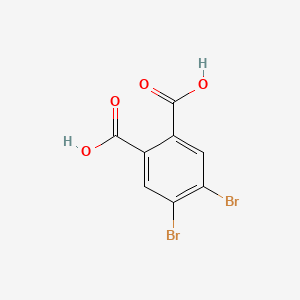
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
